

3-Bromo-5-chloro-1H-indazole molecular structure and formula

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Compound of Interest

Compound Name: 3-Bromo-5-chloro-1H-indazole

Cat. No.: B1343652

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An In-depth Technical Guide to 3-Bromo-5-chloro-1H-indazole

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for **3-Bromo-5-chloro-1H-indazole**, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Molecular Structure and Formula

3-Bromo-5-chloro-1H-indazole is a bicyclic aromatic compound consisting of a pyrazole ring fused to a benzene ring. The molecule is substituted with a bromine atom at position 3 and a chlorine atom at position 5.

Molecular Formula: $C_7H_4BrClN_2$ [\[1\]](#)

SMILES: C1C=CC2=C(NN=C2Br)C=C1[\[1\]](#)

IUPAC Name: **3-bromo-5-chloro-1H-indazole**

The structural arrangement of the atoms is depicted in the following diagram:

Caption: Molecular structure of **3-Bromo-5-chloro-1H-indazole**.

Physicochemical Properties

A summary of the key quantitative data for **3-Bromo-5-chloro-1H-indazole** is presented in the table below.

Property	Value	Source
CAS Number	885521-43-7	[1] [2]
Molecular Formula	C ₇ H ₄ BrClN ₂	[1]
Molecular Weight	231.48 g/mol	Calculated, consistent with related isomers [3]
Appearance	Brown solid	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[1]

Experimental Protocols

Synthesis of 3-Bromo-5-chloro-1H-indazole

The following protocol describes the synthesis of **3-Bromo-5-chloro-1H-indazole** from 5-chloro-1H-indazole.[\[2\]](#)

Materials:

- 5-chloro-1H-indazole (2.5 g, 16.1 mmol)
- N-bromosuccinimide (NBS) (2.9 g, 16.6 mmol)
- Dichloromethane (DCM) (150 mL)
- Ethyl acetate (100 mL)
- Water (50 mL)
- Saturated saline solution (50 mL)
- Anhydrous sodium sulfate

Procedure:

- Dissolve 5-chloro-1H-indazole in dichloromethane in a suitable reaction vessel.
- Add N-bromosuccinimide to the solution.
- Stir the reaction mixture at room temperature for 1 hour.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with 50% ethyl acetate/heptane as the mobile phase (Expected R_f = 0.43).[2]
- Upon completion, remove the solvent by concentration under reduced pressure.
- Dissolve the resulting residue in ethyl acetate.
- Wash the organic phase sequentially with water and saturated saline solution.
- Dry the organic phase with anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the product.

Expected Outcome: This procedure is reported to yield **3-Bromo-5-chloro-1H-indazole** as a brown solid with a 94% yield.[2]

Characterization

The synthesized product can be characterized using the following spectroscopic method:

- ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400MHz instrument using DMSO-d₆ as the solvent. The expected chemical shifts are: δ 13.63 (s, 1H), 7.67-7.59 (m, 2H), 7.49-7.44 (m, 1H).[2]

Applications in Research and Development

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. They are recognized as core structures in a variety of pharmacologically active agents. Halogenated indazoles, such as **3-Bromo-5-chloro-1H-indazole**, are valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents for various diseases. The bromine and chlorine substituents provide reactive sites for further chemical modifications and the development of compound libraries for screening.

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References

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